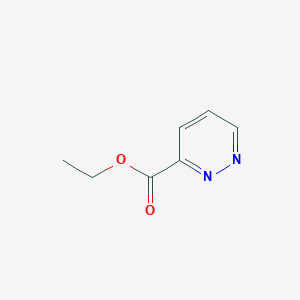

Ethyl pyridazine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLVOBWNRQYTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560467 | |

| Record name | Ethyl pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-10-9 | |

| Record name | Ethyl pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl Pyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of ethyl pyridazine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating key data, outlining experimental methodologies for its verification, and illustrating a fundamental synthetic pathway.

Core Physical Properties

This compound, identified by the CAS number 1126-10-9, possesses a unique set of physical characteristics that are crucial for its handling, characterization, and application in further chemical synthesis. A summary of its key physical properties is presented below. It is important to note that while some of these properties are derived from experimental observations, others are based on computational predictions and should be considered as such.

Data Presentation: Physical Properties of this compound

| Property | Value | Source/Notes |

| CAS Number | 1126-10-9 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Boiling Point | 290.915 °C at 760 mmHg | Calculated[4] |

| Density | 1.168 g/cm³ | Calculated[4] |

| Melting Point | Not available | - |

| Solubility | Not quantitatively determined. Expected to have some solubility in polar organic solvents. | - |

| Appearance | Not specified. Likely a liquid or low-melting solid at room temperature. | - |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental to the characterization of any chemical compound. The following sections detail standardized experimental protocols that can be employed to verify the physical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a sharp, well-defined temperature at which it transitions from a solid to a liquid. For a pure substance, this occurs over a narrow range.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube, sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath with a thermometer and a means to observe the sample.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Capillary Method):

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

Heating: The test tube is gently heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block) along with a thermometer.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a liquid is its mass per unit volume.

Methodology:

-

Mass Measurement: A known volume of the liquid is accurately measured using a calibrated volumetric flask or a pycnometer.

-

Weighing: The mass of the empty container is first determined. Then, the container is filled with the liquid to the calibration mark, and the total mass is measured. The mass of the liquid is the difference between these two measurements.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume). The measurement should be performed at a constant, recorded temperature as density is temperature-dependent.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Qualitative):

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of various solvents (e.g., 1 mL of water, ethanol, acetone, diethyl ether, and hexane) is added to each test tube.

-

Observation: The mixtures are agitated and observed for the dissolution of the solid. The solubility is typically categorized as soluble, partially soluble, or insoluble based on visual inspection. For more quantitative analysis, the amount of solute that dissolves in a given amount of solvent at a specific temperature can be determined gravimetrically.

Synthesis Workflow

A common method for the preparation of this compound is through the Fischer esterification of pyridazine-3-carboxylic acid with ethanol in the presence of an acid catalyst. The following diagram illustrates a generalized workflow for this synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Spectral Data

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, and signals in the aromatic region corresponding to the protons on the pyridazine ring.

-

¹³C NMR: Signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four carbons of the pyridazine ring are expected.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the ester, C-O stretches, C=N and C=C stretches of the aromatic ring, and C-H stretches.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight (152.15 g/mol ) would be expected, along with fragmentation patterns characteristic of an ethyl ester and a pyridazine ring.

This technical guide serves as a foundational resource for professionals working with this compound. For critical applications, it is recommended that the computationally derived physical properties be experimentally verified.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 1126-10-9 CAS Manufactory [m.chemicalbook.com]

- 3. This compound | CAS: 1126-10-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. CAS # 1126-10-9, Ethyl 3-Pyridazinecarboxylate: more information. [ww.chemblink.com]

An In-Depth Technical Guide to Ethyl Pyridazine-3-carboxylate: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl pyridazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts unique physicochemical properties that make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic protocol for this compound. The information presented is intended to support researchers and scientists in its application for drug development and other scientific endeavors.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring substituted with an ethyl carboxylate group at the 3-position.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1126-10-9 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Solid | |

| Density | 1.168 g/cm³ (calculated) | [2] |

| Boiling Point | 290.9 °C at 760 mmHg (calculated) | [2] |

| Flash Point | 129.7 °C (calculated) | [2] |

Spectroscopic Analysis

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following sections describe the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridazine ring and the protons of the ethyl group. The aromatic protons will appear in the downfield region, typically between 7.0 and 9.5 ppm, with their specific chemical shifts and coupling patterns depending on their positions on the ring. The ethyl group will exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group will be observed in the highly deshielded region (around 160-170 ppm). The aromatic carbons of the pyridazine ring will appear in the range of approximately 120-160 ppm. The methylene and methyl carbons of the ethyl group will be found in the upfield region.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (152.15). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key absorption bands are expected for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching, C=N and C=C stretching vibrations of the aromatic ring, and C-H stretching of the aromatic and aliphatic protons.

Synthesis of this compound

General Experimental Protocol

Step 1: Synthesis of Pyridazine-3-carboxylic acid

A common method for the synthesis of the pyridazine ring is the reaction of a γ-ketoacid or a related derivative with hydrazine hydrate. For the synthesis of pyridazine-3-carboxylic acid, a suitable precursor would be a 4-oxo-2-butenoic acid derivative.

Materials:

-

Suitable γ-ketoacid or its ester derivative

-

Hydrazine hydrate

-

Ethanol or acetic acid (as solvent)

Procedure:

-

Dissolve the γ-ketoacid derivative in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate to the solution, often in a slight molar excess.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, pyridazine-3-carboxylic acid, may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

-

Collect the solid product by filtration, wash with a cold solvent, and dry.

Step 2: Esterification to this compound

The resulting carboxylic acid can be esterified to the ethyl ester using standard methods such as Fischer esterification.

Materials:

-

Pyridazine-3-carboxylic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (as catalyst)

Procedure:

-

Suspend pyridazine-3-carboxylic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize the excess acid with a base such as sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography or recrystallization.

Diagram 1: General Synthesis Workflow

Caption: General two-step synthesis of this compound.

Applications in Drug Development

The pyridazine scaffold is recognized for its potential in medicinal chemistry. The presence of two nitrogen atoms in the ring can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, which are crucial parameters in drug design. Pyridazine derivatives have been investigated for a wide range of biological activities, including as potential anticancer, anti-inflammatory, and antimicrobial agents. This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical structure and distinct physicochemical properties. While specific, publicly available experimental data for its spectroscopic analysis and a detailed synthesis protocol are limited, this guide provides a comprehensive overview based on established chemical principles and data for related compounds. The synthetic workflow presented offers a practical approach for its preparation, enabling further research into its potential applications, particularly in the field of drug discovery and development. Further dissemination of detailed experimental data would greatly benefit the scientific community.

References

An In-depth Technical Guide to the Synthesis of Ethyl Pyridazine-3-carboxylate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl pyridazine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. It details the synthetic pathways to the core molecule and its principal derivatives, offering step-by-step experimental protocols. The guide also includes a visualization of a key signaling pathway modulated by pyridazine derivatives, highlighting their therapeutic potential. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction to Pyridazine Scaffolds

Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. These scaffolds are present in a variety of biologically active molecules, exhibiting a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. The unique electronic properties of the pyridazine ring, arising from the adjacent nitrogen atoms, contribute to its ability to interact with various biological targets. This compound serves as a versatile starting material for the synthesis of a diverse library of these valuable compounds.

Synthesis of this compound

The synthesis of the core molecule, this compound, can be achieved through a multi-step process commencing with readily available starting materials. A common and effective route involves the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by aromatization and esterification.

Synthetic Pathway Overview

The overall synthetic scheme for this compound is outlined below. The process begins with the reaction of diethyl 2-formylbutanedioate with hydrazine to form a dihydropyridazine intermediate, which is subsequently dehydrogenated to the aromatic pyridazine carboxylic acid. The final step involves the esterification of the carboxylic acid to yield the target ethyl ester.

Spectroscopic Characterization of Ethyl Pyridazine-3-carboxylate: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for ethyl pyridazine-3-carboxylate and its derivatives. Due to the limited availability of published spectroscopic data for the unsubstituted this compound, this document presents representative data from closely related analogs. The methodologies described herein are standard protocols applicable to the characterization of such heterocyclic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for derivatives of this compound. This data is essential for the structural elucidation and purity assessment of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Ethyl 3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5,6-diphenylpyridazine-4-carboxylate | CDCl₃ | 9.0 (s, 1H, NH), 6.9–7.6 (m, 14H, Ar—H), 4.1–4.4 (q, 2H, OCH₂), 4.0 (s, 2H, SCH₂), 2.2 (s, 3H, CH₃), 1.0–1.3 (t, 3H, CH₃ of ester) |

| Ethyl 5-(4-chloro-3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate | CDCl₃ | 8.90 (s, 1H, NH), 7.61 (s, 1H), 7.49 (d, J = 8.2 Hz, 1H), 7.38 (d, J = 8.3 Hz, 1H), 4.25 (q, J = 7.0 Hz, 2H), 3.60 (t, J = 7.6 Hz, 1H), 3.41 (dd, J = 16.9, 8.2 Hz, 1H), 3.07 (dd, J = 17.0, 6.9 Hz, 1H), 2.41 (s, 3H), 1.28 (t, J = 7.2 Hz, 3H) |

Table 2: ¹³C NMR Spectroscopic Data for a Ruthenium Complex with Pyridazine-3-carboxylic Acid

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Ruthenium Complex with Pyridazine-3-carboxylic Acid | Not Specified | Aromatic carbons of p-cymene between 79 and 101 ppm and the pyridazine ring at 125–155 ppm. A singlet for the COO⁻ group at 170.24 ppm.[1] |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound Derivatives

| Compound | Sample Prep | Key Absorptions (cm⁻¹) |

| Ethyl 3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5,6-diphenylpyridazine-4-carboxylate | KBr | 3300 (NH), 1720 (C=O, ester), 1670 (C=O, carbamoyl) |

| General Pyridine Carboxylic Acids | Not Specified | Broad absorptions at 2450 and 1900 cm⁻¹. O-H in-plane deformation and C-O stretching between 1340-1260 cm⁻¹.[2] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Pyridazine Derivatives

| Compound Class | Ionization Mode | General Fragmentation Notes |

| Substituted Pyridazines | Electron Impact (EI) | Molecular ions are prominent. Fragmentation is correlated with the type of heterocycle and substitution pattern. Common losses include N₂ and HCN.[3] |

| Fused Pyridazino-indoles | ESI-MS/MS | Cross-ring fragmentation of the pyridazine ring is a common feature.[4] |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] Ensure the sample is fully dissolved; gentle vortexing or warming may be applied.

-

Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.[6]

-

Data Acquisition : A standard one-pulse sequence is typically used. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, which depends on the sample concentration. A relaxation delay of 1-2 seconds is common for qualitative spectra.

-

Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak.[7]

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation : A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5]

-

Instrument Setup : The setup is similar to that for ¹H NMR, with locking and shimming performed on the deuterated solvent.

-

Data Acquisition : A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon atom.[8] A greater number of scans is necessary compared to ¹H NMR to achieve a good signal-to-noise ratio. For quantitative analysis, a longer relaxation delay (at least 5 times the longest T₁ of the carbons of interest) and inverse-gated decoupling are employed to suppress the Nuclear Overhauser Effect (NOE).[6]

-

Data Processing : Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS or the solvent peak.[6]

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet (for solids) : A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film (for oils) : A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Solution : The sample is dissolved in a suitable solvent (e.g., CHCl₃, CCl₄) that has minimal absorption in the regions of interest, and the solution is placed in a liquid sample cell.

-

-

Data Acquisition : A background spectrum of the empty spectrometer (or the solvent and cell) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the transmittance or absorbance of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).[9]

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum, which shows the absorption bands of the sample.

Mass Spectrometry (MS)

2.3.1. Electron Impact (EI) Mass Spectrometry

-

Sample Introduction : A small amount of the volatile sample is introduced into the ion source, often via a direct insertion probe or as the eluent from a gas chromatograph (GC). The sample is vaporized under high vacuum.[10]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).[11]

-

Fragmentation : The excess energy imparted to the molecular ion often causes it to fragment into smaller, charged ions and neutral species. The fragmentation pattern is characteristic of the molecule's structure.[12]

-

Mass Analysis and Detection : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized organic compound.

References

- 1. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. benchchem.com [benchchem.com]

- 7. How To [chem.rochester.edu]

- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

The Diverse Biological Activities of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of pyridazine-based compounds in key therapeutic areas.

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have enabled the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of pyridazine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antihypertensive, anticonvulsant, analgesic, antidepressant, and antiviral properties. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Anticancer Activity

Pyridazine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

A series of diarylurea derivatives based on a pyridazinone scaffold have been synthesized and evaluated for their anticancer and VEGFR-2 inhibitory activities. Notably, compound 10l displayed significant growth inhibition against various cancer cell lines, while compound 17a was identified as a potent VEGFR-2 inhibitor.

Table 1: Anticancer and VEGFR-2 Inhibitory Activity of Selected Pyridazinone Derivatives

| Compound ID | Cancer Cell Line | Growth Inhibition (%) | VEGFR-2 IC50 (µM) |

| 10l | A549/ATCC (NSCLC) | 90.86 | Not reported |

| 17a | Not specified | Not reported | Potent inhibitor |

Data sourced from studies on pyridazinone-based diarylurea derivatives.

Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis

The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Pyridazine-based inhibitors can block this pathway, thereby inhibiting angiogenesis and suppressing tumor growth.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyridazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Pyridazine derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

A number of novel pyridazinone derivatives have been synthesized and screened for their antibacterial activity. Compounds 7 and 13 were found to be effective against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyridazinone Derivatives

| Compound ID | S. aureus (MRSA) (µM) | E. coli (µM) | P. aeruginosa (µM) | A. baumannii (µM) |

| 7 | 7.8 | 7.8 | >31.2 | 7.8 |

| 13 | 14.96 | >29.9 | 7.48 | 3.74 |

Data sourced from studies on the antibacterial activity of novel pyridazinone derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Pyridazine derivatives

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in MHB.

-

Serial Dilution: Prepare two-fold serial dilutions of the pyridazine derivatives in MHB in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and pyridazine derivatives have been investigated as potential anti-inflammatory agents. A primary target for these compounds is the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of the inflammatory response.

Several pyridazine derivatives have been shown to be potent and selective COX-2 inhibitors. For instance, compound 6b exhibited a strong inhibitory effect on COX-2 with a favorable selectivity index compared to the non-selective NSAID indomethacin.

Table 3: COX-1 and COX-2 Inhibitory Activity of a Selected Pyridazine Derivative

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 6b | 1.14 | 0.18 | 6.33 |

| Indomethacin | 0.25 | 0.50 | 0.50 |

Data sourced from studies on the anti-inflammatory activity of new pyridazine scaffolds.

Signaling Pathway: COX-2 in Inflammation

The COX-2 enzyme is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 by pyridazine derivatives can reduce the production of these pro-inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

Pyridazine derivative suspension

-

Pletysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups: control, standard (e.g., indomethacin), and test groups receiving different doses of the pyridazine derivative.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Other Significant Biological Activities

Beyond the major areas detailed above, pyridazine derivatives have shown a remarkable diversity of other pharmacological effects, making them a highly versatile scaffold for drug discovery.

Antihypertensive Activity

Certain 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives have demonstrated good antihypertensive activity in spontaneously hypertensive rats. The non-invasive tail-cuff method is a common technique for evaluating this activity.

Experimental Protocol: Non-Invasive Tail-Cuff Method This method allows for the measurement of systolic blood pressure in conscious rats. The rat is placed in a restrainer, and a cuff with a sensor is placed on its tail. The cuff is inflated to occlude the tail artery and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

Anticonvulsant Activity

Several pyridazine derivatives have been synthesized and evaluated for their anticonvulsant properties. The maximal electroshock (MES) test in mice is a primary screening model for generalized tonic-clonic seizures. The efficacy of a compound is determined by its ability to protect the animal from the tonic hindlimb extension phase of the seizure, and the ED50 (the dose that protects 50% of the animals) is calculated. For example, the compound 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine was found to be protective in the MES test.

Analgesic Activity

The analgesic potential of pyridazinone derivatives has been assessed using models such as the acetic acid-induced writhing test in mice. This test measures visceral pain, and a reduction in the number of writhes (abdominal constrictions) indicates an analgesic effect.

Antidepressant Activity

The forced swim test in mice is a common behavioral model used to screen for antidepressant-like activity. A decrease in the duration of immobility in the test is indicative of an antidepressant effect. Certain 2-(4-arylpiperazin-1-yl)methyl-6-phenyl-pyridazin-3(2H)-one derivatives have shown potential in this assay.

Antiviral Activity

Some fused pyridazine derivatives have been evaluated for their antiviral activity. For instance, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1][2][3]triazine-3(4H)-thione showed the highest effect against Hepatitis A Virus (HAV) in one study. The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Conclusion

The pyridazine scaffold has proven to be a highly fruitful starting point for the development of a wide range of biologically active compounds. The derivatives discussed in this guide highlight the immense therapeutic potential of this heterocyclic system. The provided data, experimental protocols, and mechanistic insights are intended to facilitate further research and development in this exciting area of medicinal chemistry. The versatility of the pyridazine ring, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of novel and effective therapeutic agents for a multitude of diseases.

References

An In-depth Technical Guide to the Solubility of Ethyl Pyridazine-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of ethyl pyridazine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages data from a structurally related pyridazine derivative, 6-phenyl-pyridazin-3(2H)-one, to provide valuable insights. Furthermore, detailed experimental protocols for solubility determination and a representative synthesis workflow are presented.

Solubility Data of a Representative Pyridazine Derivative

Table 1: Mole Fraction Solubility (x) of 6-Phenyl-pyridazin-3(2H)-one in Various Solvents at T = 298.2 K to 318.2 K and p = 0.1 MPa. [1]

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| Water | 0.85 x 10⁻⁵ | 0.97 x 10⁻⁵ | 1.10 x 10⁻⁵ | 1.18 x 10⁻⁵ | 1.26 x 10⁻⁵ |

| Methanol | 3.61 x 10⁻³ | 3.98 x 10⁻³ | 4.39 x 10⁻³ | 4.78 x 10⁻³ | 5.18 x 10⁻³ |

| Ethanol | 5.98 x 10⁻³ | 6.58 x 10⁻³ | 7.21 x 10⁻³ | 7.75 x 10⁻³ | 8.22 x 10⁻³ |

| Isopropyl Alcohol (IPA) | 1.09 x 10⁻² | 1.18 x 10⁻² | 1.27 x 10⁻² | 1.35 x 10⁻² | 1.44 x 10⁻² |

| 1-Butanol | 1.58 x 10⁻² | 1.71 x 10⁻² | 1.85 x 10⁻² | 1.98 x 10⁻² | 2.11 x 10⁻² |

| 2-Butanol | 1.63 x 10⁻² | 1.78 x 10⁻² | 1.92 x 10⁻² | 2.05 x 10⁻² | 2.18 x 10⁻² |

| Ethylene Glycol (EG) | 8.90 x 10⁻³ | 9.91 x 10⁻³ | 1.09 x 10⁻² | 1.18 x 10⁻² | 1.27 x 10⁻² |

| Propylene Glycol (PG) | 1.12 x 10⁻² | 1.22 x 10⁻² | 1.32 x 10⁻² | 1.41 x 10⁻² | 1.50 x 10⁻² |

| Ethyl Acetate (EA) | 5.31 x 10⁻² | 5.72 x 10⁻² | 6.13 x 10⁻² | 6.48 x 10⁻² | 6.81 x 10⁻² |

| Transcutol® | 3.01 x 10⁻¹ | 3.12 x 10⁻¹ | 3.23 x 10⁻¹ | 3.34 x 10⁻¹ | 3.46 x 10⁻¹ |

| Polyethylene Glycol-400 (PEG-400) | 3.75 x 10⁻¹ | 3.86 x 10⁻¹ | 3.98 x 10⁻¹ | 4.05 x 10⁻¹ | 4.12 x 10⁻¹ |

| Dimethyl Sulfoxide (DMSO) | 4.51 x 10⁻¹ | 4.58 x 10⁻¹ | 4.64 x 10⁻¹ | 4.69 x 10⁻¹ | 4.73 x 10⁻¹ |

Note: This data is for 6-phenyl-pyridazin-3(2H)-one and should be used as an estimation for the solubility behavior of this compound.

Experimental Protocol for Solubility Determination

A reliable and reproducible experimental protocol is essential for determining the solubility of this compound in various organic solvents. The following is a general and widely accepted "shake-flask" method.[2]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, etc.)

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Screw-capped vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a screw-capped vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Quantification:

-

Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength or HPLC with a suitable column and mobile phase).

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound to accurately determine the concentration of the experimental samples.

-

-

Data Analysis: Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in moles per liter (mol/L) or grams per 100 mL ( g/100 mL).

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for solubility determination.

Representative Synthesis of a Pyridazine Derivative

This compound and its derivatives are valuable intermediates in organic synthesis. The following is a representative two-step, one-pot synthesis for a related compound, ethyl imidazo[1,2-b]pyridazine-3-carboxylate, which illustrates a common synthetic strategy.

Objective: To synthesize ethyl imidazo[1,2-b]pyridazine-3-carboxylate.

Reaction Scheme: A two-step, one-pot reaction involving the initial formation of an N,N-dimethyl-N'-(pyridazin-3-yl)formamidine intermediate, followed by cyclization with ethyl bromoacetate.

Materials:

-

3-Aminopyridazine

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Ethyl bromoacetate

-

Sodium bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF)

-

Water

-

Chloroform (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction flask, condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Step 1: Formation of the Formamidine Intermediate

-

To a solution of 3-aminopyridazine in DMF, add DMF-DMA.

-

Heat the reaction mixture (e.g., at 65 °C) and monitor the formation of the intermediate by Thin Layer Chromatography (TLC).

-

-

Step 2: Cyclization

-

To the reaction mixture containing the formamidine intermediate, add ethyl bromoacetate and sodium bicarbonate.

-

Increase the temperature (e.g., to 85 °C) and continue stirring until the reaction is complete, as monitored by TLC.

-

-

Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with a suitable organic solvent like chloroform.

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel.

-

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a pyridazine derivative.

References

An In-depth Technical Guide to Ethyl Pyridazine-3-carboxylate: Molar Mass, Molecular Weight, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl pyridazine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is curated to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis and pharmaceutical development.

Core Chemical Properties

This compound is a substituted pyridazine derivative with the molecular formula C₇H₈N₂O₂. Its fundamental chemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citation |

| Chemical Name | This compound | |

| CAS Number | 1126-10-9 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molar Mass | 152.15 g/mol | |

| Molecular Weight | 152.15 |

Synthesis of this compound: An Experimental Approach

While a direct, one-pot synthesis protocol for this compound is not extensively documented in readily available literature, a reliable two-step synthetic route can be employed. This involves the initial synthesis of the parent compound, pyridazine-3-carboxylic acid, followed by its esterification to yield the desired ethyl ester.

Step 1: Synthesis of Pyridazine-3-carboxylic Acid

A plausible method for the synthesis of pyridazine-3-carboxylic acid involves the cyclization of a hydrazo derivative. For instance, the reaction of a 2-(1-amino-2-cyanoethylidene)malonic acid ester with a diazonium salt can lead to a hydrazo intermediate, which upon cyclization, can yield the pyridazine-3-carboxylic acid.[3]

Illustrative Experimental Protocol:

-

Formation of the Hydrazo Intermediate: A solution of 2-(1-amino-2-cyanoethylidene)malonic acid diethyl ester in a suitable solvent is reacted with a 4-chlorobenzene diazonium chloride solution at a controlled temperature.

-

Cyclization: The resulting hydrazo derivative is then subjected to cyclization conditions, which may involve heating in an ethanolic solution with a base like triethylamine over an extended period, to yield pyridazine-3-carboxylic acid.[3]

-

Purification: The crude pyridazine-3-carboxylic acid can be purified by recrystallization from an appropriate solvent.

Step 2: Esterification to this compound

The conversion of pyridazine-3-carboxylic acid to its ethyl ester is a standard esterification reaction. Fischer esterification is a common and effective method.[4]

Illustrative Experimental Protocol:

-

Reaction Setup: Pyridazine-3-carboxylic acid is dissolved in an excess of absolute ethanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is then neutralized with a weak base, such as a saturated sodium bicarbonate solution, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the two-step synthesis of this compound.

Relevance in Drug Development

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules.[5] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[5][6][7]

While specific biological activities and signaling pathway involvement for this compound are not yet well-defined in public literature, its structural features suggest it as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality provides a reactive handle for further chemical modifications, such as amidation to form pyridazine-3-carboxamides, which have been explored as selective CB2 agonists.[8]

The pyridazine nucleus itself can act as a bioisostere for other aromatic rings like phenyl or pyridine, offering a means to modulate physicochemical properties such as solubility and polarity, which are critical for drug efficacy and pharmacokinetics.[9] Researchers in drug development can utilize this compound as a starting material to explore novel chemical space and develop new therapeutic agents targeting a variety of diseases. The broad spectrum of activities associated with the pyridazine core underscores the potential for its derivatives to interact with various biological targets.

References

- 1. Pyridazine-3-carboxylic acid ethyl ester | 1126-10-9 [chemicalbook.com]

- 2. Pyridazine-3-carboxylic acid ethyl ester, CasNo.1126-10-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. repositorium.uminho.pt [repositorium.uminho.pt]

- 4. byjus.com [byjus.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sarpublication.com [sarpublication.com]

- 8. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

An In-depth Technical Guide to Ethyl Pyridazine-3-carboxylate for Researchers and Drug Development Professionals

Ethyl pyridazine-3-carboxylate is a significant heterocyclic compound utilized as a key intermediate in the realms of organic synthesis and medicinal chemistry.[1] Its unique chemical structure allows it to be a versatile building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.[1] This guide provides a comprehensive overview of its commercial availability, chemical properties, synthesis, and applications for professionals in research and drug development.

Commercial Suppliers

This compound (CAS No: 1126-10-9) is available from various chemical suppliers. The following table summarizes some of the known commercial sources. Purity, quantity, and availability may vary, so it is recommended to inquire directly with the suppliers for the most current information.

| Supplier Name | Location | Contact Information | Notes |

| Achemica | Switzerland | Phone: +41 (24) 466-2929; Email: --INVALID-LINK-- | Chemical manufacturer since 2010.[2] |

| Atomax Chemicals Co., Ltd. | China | Phone: +86 13417589054; Email: --INVALID-LINK-- | Chemical manufacturer.[2] |

| Focus Synthesis LLC | USA | Phone: +1 (858) 485-5431; Email: --INVALID-LINK-- | Chemical manufacturer.[2] |

| International Laboratory Limited | USA | Phone: +1 (650) 278-9963; Email: --INVALID-LINK-- | Chemical manufacturer since 2002.[2] |

| Szintekon Co, Ltd. | Hungary | Email: --INVALID-LINK-- | Chemical manufacturer since 1996.[2] |

| BLD Pharm | - | - | Provides NMR, HPLC, LC-MS, and UPLC documentation.[3] |

| Finetech Industry Limited | - | - | Offers custom synthesis and bulk quantities.[4] |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Source |

| CAS Registry Number | 1126-10-9 | [2][4][5] |

| Molecular Formula | C7H8N2O2 | [2][4] |

| Molecular Weight | 152.15 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and ether | [1] |

| Refractive Index | ~1.520-1.525 | [1] |

| InChI Key | LLLVOBWNRQYTKR-UHFFFAOYSA-N | [4] |

| SMILES | O=C(OCC)c1cccnn1 | [2] |

Synthesis and Experimental Protocols

The synthesis of pyridazine derivatives is a cornerstone of many research endeavors. While specific protocols for this compound are proprietary to manufacturers, a general and common method for its preparation is through the esterification of pyridazine-3-carboxylic acid.

General Esterification Protocol

This protocol outlines a typical laboratory-scale synthesis.

Materials:

-

Pyridazine-3-carboxylic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyridazine-3-carboxylic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane or another suitable organic solvent multiple times.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography or distillation.

Below is a workflow diagram illustrating this synthesis process.

Caption: A diagram illustrating the general workflow for the synthesis of this compound via esterification.

Applications in Drug Discovery and Development

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[6] this compound serves as a critical starting material or intermediate for the synthesis of these complex molecules.

Role as a Synthetic Intermediate

The ester group in this compound can be readily modified, and the pyridazine ring can undergo various chemical transformations. This allows for the introduction of diverse functional groups and the construction of libraries of compounds for biological screening. For instance, pyridazine derivatives have been investigated for their potential as:

-

Anticancer Agents: Pyridazine-containing compounds have been developed as inhibitors of various biological targets involved in cancer, such as glutaminase 1 (GLS1) and tropomyosin receptor kinase (TRK).[6]

-

Cannabinoid Receptor 2 (CB2) Agonists: Pyridazine-3-carboxamides, derived from the corresponding carboxylate, have been synthesized and identified as potent and selective CB2 agonists, which have therapeutic potential for inflammatory and neuropathic pain.[7]

The general process of utilizing this compound in a drug discovery pipeline is outlined below.

Caption: A logical flow diagram showing the role of this compound in a typical drug discovery program.

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found in the search results, general precautions for handling similar chemical intermediates should be followed. Based on SDS for related compounds like 3-Pyridinecarboxaldehyde and Ethyl 4,6-Dihydroxynicotinate, the following handling guidelines are recommended[8][9]:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[8][9] Use in a well-ventilated area and avoid breathing dust, fumes, or vapors.[8] Keep away from heat, sparks, and open flames.[8]

-

Storage: Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]

For detailed safety information, it is imperative to consult the specific Safety Data Sheet provided by the supplier upon purchase.

References

- 1. Ethyl Pyridine-3-Carboxylate | Properties, Uses, Safety, Supplier China | High Purity CAS 103-54-8 [pipzine-chem.com]

- 2. More information about suppliers of Ethyl 3-Pyridazinecarboxylate (CAS # 1126-10-9) [ww.chemblink.com]

- 3. 1126-10-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CAS: 1126-10-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. SDS of Ethyl 3-Pyridazinecarboxylate, Safety Data Sheets, CAS 1126-10-9 - chemBlink [ww.chemblink.com]

- 6. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Review of Pyridazine-3-Carboxylate Esters: Synthesis, Reactions, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-3-carboxylate esters constitute a significant class of heterocyclic compounds that have garnered substantial attention in the fields of medicinal chemistry and drug discovery. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts unique physicochemical properties to these molecules, making them versatile scaffolds for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthesis, key reactions, and biological activities of pyridazine-3-carboxylate esters, with a focus on quantitative data and detailed experimental methodologies to aid researchers in their drug development endeavors.

Synthesis of Pyridazine-3-Carboxylate Esters

The synthesis of the pyridazine-3-carboxylate core can be achieved through various synthetic routes, often involving cyclization reactions. A notable example is the six-step synthesis of methyl 6-chloropyridazine-3-carboxylate from the readily available starting material, ethyl levulinate. This process involves a sequence of cyclization, bromination, elimination, oxidation, esterification, and chlorination, affording the target compound in a 42% overall yield[1].

Another synthetic strategy involves the reaction of hydrazo derivatives. For instance, pyridazine-3-carboxylic acid derivatives can be synthesized from the cyclization of corresponding hydrazo precursors. Further modifications, such as esterification, can then be carried out to yield the desired ester derivatives.

The functionalization of the pyridazine ring is crucial for creating diverse libraries of compounds for biological screening. For example, 3-chloro-6-methylpyridazine can be oxidized to 6-chloropyridazine-3-carboxylic acid, which can then be methoxylated to produce 6-methoxypyridazine-3-carboxylic acid. Standard esterification procedures can subsequently be employed to obtain the corresponding methyl or ethyl esters.

General Experimental Protocol: Synthesis of Pyridazin-3-one Esters and Carboxylic Acids

A general and efficient method for the synthesis of pyridazin-3-one esters involves the condensation of a substituted β-ketoester with a hydrazine derivative to form the pyridazinone ring. The ester functionality can then be introduced by N-alkylation with an appropriate haloacetate ester.

Step 1: Synthesis of the Pyridazin-3-one Core A mixture of a substituted β-ketoester (1 equivalent) and hydrazine hydrate (1.1 equivalents) in ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the pyridazin-3-one derivative.

Step 2: N-Alkylation to Yield Ethyl Pyridazin-3-one-acetate To a solution of the pyridazin-3-one derivative (1 equivalent) in anhydrous ethanol, sodium ethoxide (1.1 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes. Ethyl bromoacetate (1.2 equivalents) is then added, and the reaction mixture is refluxed for 8-12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the ethyl pyridazin-3-one-acetate derivative.

Step 3: Hydrolysis to the Carboxylic Acid The ethyl pyridazin-3-one-acetate derivative (1 equivalent) is dissolved in a 2M solution of sodium hydroxide in ethanol and stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is dissolved in water and acidified with 2N HCl. The resulting precipitate is filtered, washed with water, and dried to give the corresponding carboxylic acid.

Reactions of Pyridazine-3-Carboxylate Esters

The ester group at the 3-position of the pyridazine ring is a versatile handle for further chemical modifications. It can readily undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, by coupling with amines. This amidation is a key step in the synthesis of many biologically active pyridazine derivatives, including the CB2 agonists discussed later.

Biological Activities of Pyridazine-3-Carboxylate Ester Derivatives

Derivatives of pyridazine-3-carboxylate esters have demonstrated a wide spectrum of biological activities, highlighting their potential as therapeutic agents.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyridazine derivatives. For instance, a series of 6-(4-Chlorobenzoyl)-2-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylic acid ethyl ester derivatives have shown potent inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for some of the most active pyridazinone derivatives are presented in the table below.

| Compound | Target Organism | MIC (µM) |

| 7 | S. aureus (MRSA) | 7.8 |

| 7 | E. coli | 7.8 |

| 7 | S. typhimurium | 7.8 |

| 7 | A. baumannii | 7.8 |

| 13 | A. baumannii | 3.74 |

| 13 | P. aeruginosa | 7.48 |

Data sourced from a study on novel pyridazinone derivatives[2].

Experimental Protocol: Microdilution Broth Assay for Antibacterial Activity

The antibacterial activity of the compounds is determined using the microdilution broth method. A twofold serial dilution of each compound is prepared in Mueller-Hinton broth in a 96-well microtiter plate. Bacterial suspensions are prepared from overnight cultures and diluted to a final concentration of 5 x 10^5 CFU/mL. The bacterial suspension is then added to each well, and the plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The pyridazine scaffold is also a promising pharmacophore for the development of anticancer agents. A number of 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Notably, some of these compounds have shown submicromolar potency.

| Compound | Cell Line | IC50 (µM) |

| 11d | T-47D | 1.88 |

| 11h | T-47D | 1.95 |

| 11l | T-47D | 1.02 |

| 11m | T-47D | 0.96 |

| 11m | MDA-MB-231 | 0.99 |

Data represents the half-maximal inhibitory concentration against human breast cancer cell lines[3].

Cannabinoid Receptor 2 (CB2) Agonist Activity

Pyridazine-3-carboxamides, derived from the corresponding esters, have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2). The CB2 receptor is a promising therapeutic target for a variety of inflammatory and neurodegenerative diseases. Several synthesized pyridazine-3-carboxamides have exhibited high potency with EC50 values in the nanomolar range.

| Compound | CB2 Agonist Activity (EC50, nM) |

| 26 | 3.665 ± 0.553 |

EC50 values were determined using a calcium mobilization assay.

Experimental Protocol: Calcium Mobilization Assay

CHO cells stably expressing the human CB2 receptor are seeded in 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The test compounds are added to the wells at various concentrations, and the fluorescence intensity is measured using a plate reader. The increase in intracellular calcium upon receptor activation leads to an increase in fluorescence. The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is calculated from the dose-response curve.

Vasorelaxant Activity and the eNOS Signaling Pathway

Certain pyridazin-3-one derivatives have been shown to possess significant vasorelaxant properties. Their mechanism of action is linked to the modulation of the endothelial nitric oxide synthase (eNOS) signaling pathway. These compounds have been demonstrated to increase the expression of eNOS mRNA and the subsequent production of nitric oxide (NO), a key signaling molecule in vasodilation.

| Compound | Vasorelaxant Activity (EC50, µM) |

| 4f | 0.0136 |

| 4h | 0.0117 |

| 5d | 0.0053 |

| 5e | 0.0025 |

EC50 values for vasorelaxant activity on isolated pre-contracted rat thoracic aorta[4].

The proposed mechanism involves the activation of upstream signaling molecules that lead to the phosphorylation and activation of eNOS. While the precise molecular interactions of pyridazine-3-carboxylate esters with this pathway are still under investigation, a plausible signaling cascade is depicted below.

Caption: Proposed eNOS signaling pathway modulated by pyridazine-3-carboxylate esters.

Conclusion

Pyridazine-3-carboxylate esters and their derivatives represent a promising class of compounds with a diverse range of pharmacological activities. Their synthetic accessibility and the versatility of the ester functional group for further derivatization make them attractive scaffolds for drug discovery programs. The quantitative data and detailed experimental protocols provided in this review serve as a valuable resource for researchers working on the design, synthesis, and biological evaluation of novel pyridazine-based therapeutic agents. Further investigation into the precise mechanisms of action, particularly their interactions with key signaling pathways, will be crucial for the future development of these compounds into clinically successful drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolyl-Pyridazinone Derivatives from Ethyl Pyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of a novel pyrazolyl-pyridazinone derivative, specifically 2-(6-oxo-1,6-dihydropyridazin-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, starting from ethyl pyridazine-3-carboxylate. The synthesis is a two-step process involving the initial hydrazinolysis of the starting ester to form pyridazine-3-carbohydrazide, followed by a cyclization reaction with ethyl acetoacetate. This application note includes detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic workflow and a relevant biological signaling pathway. Additionally, a protocol for the biological evaluation of the synthesized compound as a potential anti-inflammatory agent via a cyclooxygenase-2 (COX-2) inhibition assay is provided.

Introduction

Pyridazinone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. These activities include anti-inflammatory, analgesic, anticancer, and antimicrobial properties[1][2]. The versatile structure of the pyridazinone core allows for various substitutions, enabling the fine-tuning of its biological effects[2]. One promising avenue of investigation is the synthesis of hybrid molecules that incorporate the pyridazinone scaffold with other biologically active heterocycles, such as pyrazole. Pyrazole derivatives are also well-known for their diverse pharmacological profiles, including anti-inflammatory and analgesic effects[1]. The combination of these two pharmacophores may lead to the development of novel therapeutic agents with enhanced potency and selectivity. This protocol details a straightforward and efficient method for the synthesis of a novel pyrazolyl-pyridazinone derivative.

Synthesis Protocol

The synthesis of 2-(6-oxo-1,6-dihydropyridazin-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is achieved in two main steps, as illustrated in the workflow diagram below.

Caption: Synthetic workflow for the preparation of the pyrazolyl-pyridazinone derivative.

Step 1: Synthesis of Pyridazine-3-carbohydrazide

This procedure is adapted from the general synthesis of carbohydrazides from esters.

Materials and Equipment:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Beakers, graduated cylinders, and filtration apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pyridazine-3-carbohydrazide.

Step 2: Synthesis of 2-(6-oxo-1,6-dihydropyridazin-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from the synthesis of similar pyrazolyl-pyridazinone derivatives[1].

Materials and Equipment:

-

Pyridazine-3-carbohydrazide (from Step 1)

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Beakers, graduated cylinders, and filtration apparatus

Procedure:

-

Suspend pyridazine-3-carbohydrazide (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Add ethyl acetoacetate (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux for 5-7 hours.

-

After cooling to room temperature, pour the reaction mixture into cold water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the pure pyrazolyl-pyridazinone derivative.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physicochemical and Spectroscopic Data of Synthesized Compounds

| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |

| This compound | C₇H₈N₂O₂ | 152.15 | N/A | 65-67 | |

| Pyridazine-3-carbohydrazide | C₅H₆N₄O | 138.13 | ~80-90 | 170[3] | |

| 2-(6-oxo-1,6-dihydropyridazin-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | C₉H₈N₄O₂ | 204.18 | ~70-80 | >250 |

Table 2: Key Spectroscopic Data

| Compound Name | IR (cm⁻¹) Highlights | ¹H NMR (δ ppm) Highlights |

| Pyridazine-3-carbohydrazide | 3300-3100 (N-H stretching), 1680-1650 (C=O stretching, amide I), 1640-1620 (N-H bending) | 9.5-10.0 (s, 1H, -CONH-), 7.5-9.0 (m, 3H, pyridazine protons), 4.5-5.0 (br s, 2H, -NH₂) |

| 2-(6-oxo-1,6-dihydropyridazin-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | 3200-3000 (N-H stretching), 1680-1650 (C=O stretching, pyridazinone), 1650-1620 (C=O stretching, pyrazolone) | 12.0-13.0 (br s, 1H, pyridazinone N-H), 7.0-8.5 (m, 3H, pyridazine protons), 5.0-5.5 (s, 1H, pyrazole C4-H), 3.0-3.5 (s, 2H, pyrazole C4-H₂), 2.0-2.5 (s, 3H, -CH₃) |

Biological Context and Signaling Pathway

Pyridazinone derivatives have been extensively studied for their anti-inflammatory properties, with a significant number of these compounds acting as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2[2]. The COX enzymes are central to the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

The signaling pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A₂. COX enzymes then catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is a common precursor for various other prostaglandins and thromboxanes. COX-2 is typically upregulated at sites of inflammation and its inhibition is a key therapeutic strategy for anti-inflammatory drugs. The synthesized pyrazolyl-pyridazinone derivative is a candidate for COX-2 inhibition, which would block the production of pro-inflammatory prostaglandins.

References

Application Notes and Protocols: Ethyl Pyridazine-3-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals